2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Overview
Description
2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Alkylation and Methylation: The ethyl and methyl groups can be introduced through alkylation and methylation reactions using appropriate alkyl halides and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4,7-dimethylpurine: Lacks the morpholine and imidazole groups.
4,7-Dimethyl-6-(3-morpholin-4-ylpropyl)purine: Lacks the ethyl group.
2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)imidazole: Lacks the purine core.
Uniqueness
2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-4-22-16(25)14-15(20(3)18(22)26)19-17-23(13(2)12-24(14)17)7-5-6-21-8-10-27-11-9-21/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLOFZUIHDBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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